3-(3,4-dimethoxyphenyl)-5-(5-{[(3-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole
CAS No.: 1040655-58-0
Cat. No.: VC11946918
Molecular Formula: C23H22N2O6S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040655-58-0 |
|---|---|
| Molecular Formula | C23H22N2O6S |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-5-[5-[(3-methylphenyl)methylsulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C23H22N2O6S/c1-15-5-4-6-16(11-15)13-32(26,27)14-18-8-10-20(30-18)23-24-22(25-31-23)17-7-9-19(28-2)21(12-17)29-3/h4-12H,13-14H2,1-3H3 |
| Standard InChI Key | MRQJDEQBLRFDQO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
| Canonical SMILES | CC1=CC(=CC=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Introduction
1. Introduction
The compound "3-(3,4-dimethoxyphenyl)-5-(5-{[(3-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole" is a heterocyclic organic molecule containing a 1,2,4-oxadiazole core. Compounds with this structural motif are widely studied for their diverse biological activities and applications in medicinal chemistry, materials science, and agrochemicals. The presence of functional groups such as methoxyphenyl, sulfonyl-substituted furan, and oxadiazole suggests potential pharmacological properties.
2. Structural Features
The compound consists of the following key components:
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1,2,4-Oxadiazole Core: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This moiety is known for its bioisosteric properties and stability.
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3,4-Dimethoxyphenyl Group: A phenyl ring substituted with two methoxy (-OCH₃) groups at the 3rd and 4th positions. Methoxy groups can enhance lipophilicity and influence biological activity.
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Sulfonyl-Substituted Furan Ring: A furan ring (five-membered oxygen-containing heterocycle) attached to a sulfonyl group via a methyl bridge. Sulfonyl groups often improve solubility and pharmacokinetics.
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Methylphenyl Substitution: The presence of a methyl group on the phenyl ring contributes to steric effects that may influence receptor binding.
3. Synthesis
Although specific synthetic pathways for this compound are not available in the provided data, general methods for synthesizing 1,2,4-oxadiazoles involve:
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Cyclization Reactions:
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Reaction of amidoximes with carboxylic acids or their derivatives (e.g., esters or acid chlorides).
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Use of dehydrating agents like phosphorus oxychloride (POCl₃) or carbodiimides.
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Functional Group Introduction:
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Methoxy groups on the phenyl ring can be introduced via methylation of hydroxyl precursors using methyl iodide or dimethyl sulfate.
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Sulfonyl groups are typically added through sulfonation reactions using sulfonyl chlorides.
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4. Biological Activities
Compounds containing 1,2,4-oxadiazole cores exhibit diverse biological activities:
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Antimicrobial Activity:
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Many oxadiazole derivatives show potent antibacterial and antifungal properties by targeting microbial enzymes or membranes.
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Anti-inflammatory Activity:
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The presence of sulfonyl groups can enhance anti-inflammatory effects by modulating enzyme activity (e.g., cyclooxygenase inhibition).
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Antioxidant Activity:
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Methoxyphenyl groups contribute to free radical scavenging properties.
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Potential Anticancer Activity:
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Oxadiazoles are studied for their ability to inhibit cancer cell proliferation by interacting with DNA or proteins involved in cell division.
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5. Applications
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Pharmaceuticals:
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Oxadiazole derivatives are explored as drug candidates for conditions like infections, inflammation, cancer, and diabetes.
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Materials Science:
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The stable heterocyclic core makes these compounds suitable for use in organic electronics and photonics.
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Agrochemicals:
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Some oxadiazoles are used as pesticides or herbicides due to their ability to disrupt biological pathways in pests.
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